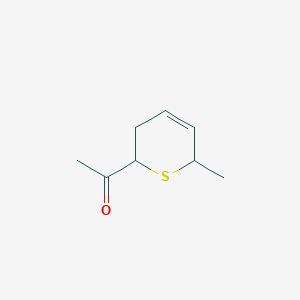
1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone, also known as 2-methyl-3-(2-oxoethylidene)thiopyran, is a chemical compound with a molecular formula of C7H10OS. It is a yellow liquid with a strong odor and is commonly used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone has a number of biochemical and physiological effects. It has been found to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone in lab experiments is its broad spectrum of activity against microorganisms. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone. One area of interest is its potential use in the development of new antimicrobial drugs. Another area of research is the exploration of its mechanism of action, which could lead to a better understanding of how it works and how it can be optimized for use in experiments.
In conclusion, 1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone is a unique and promising compound with a broad spectrum of activity against microorganisms. Its potential use in the development of new drugs and therapies makes it an important area of research for scientists in various fields. Further studies on its mechanism of action and optimization for use in experiments are needed to fully realize its potential.
Métodos De Síntesis
The synthesis of 1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone involves the reaction of 2-bromopropene with 2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium borohydride to yield 1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone has been extensively studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
100946-71-2 |
|---|---|
Nombre del producto |
1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone |
Fórmula molecular |
C8H12OS |
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
1-(6-methyl-3,6-dihydro-2H-thiopyran-2-yl)ethanone |
InChI |
InChI=1S/C8H12OS/c1-6-4-3-5-8(10-6)7(2)9/h3-4,6,8H,5H2,1-2H3 |
Clave InChI |
VTGNSANFAGWNNH-UHFFFAOYSA-N |
SMILES |
CC1C=CCC(S1)C(=O)C |
SMILES canónico |
CC1C=CCC(S1)C(=O)C |
Sinónimos |
Ethanone, 1-(3,6-dihydro-6-methyl-2H-thiopyran-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



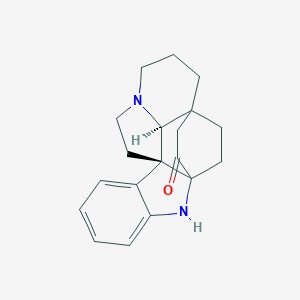
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)

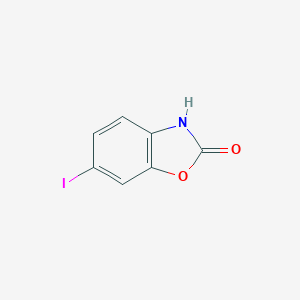
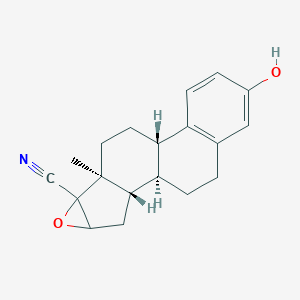
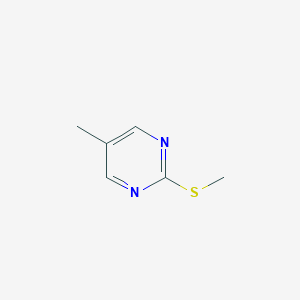
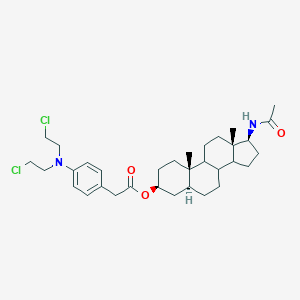
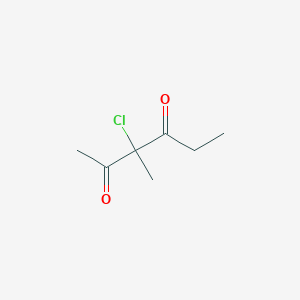
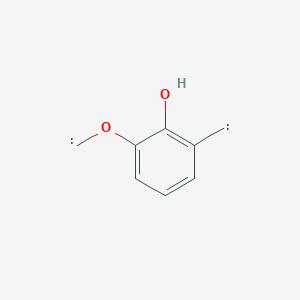
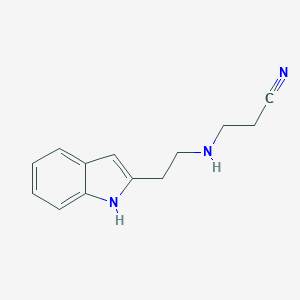
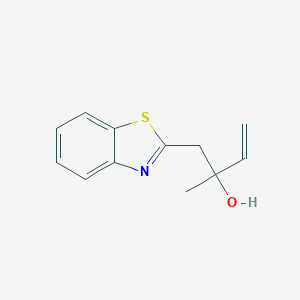
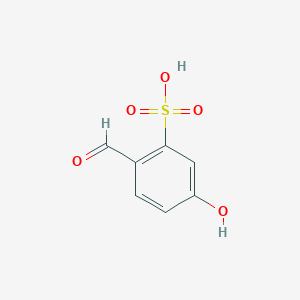
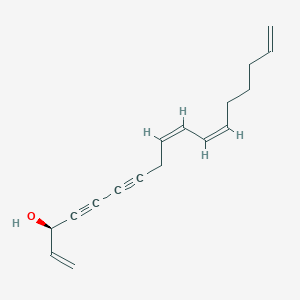
![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)